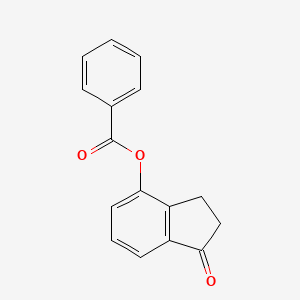

1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate

Description

Contextualization within Indanone Chemistry and Benzoate (B1203000) Derivatives

The chemical architecture of 1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate is a hybrid of two important chemical classes. The foundational structure is 1-indanone (B140024), an organic compound consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring. wikipedia.org 1-indanones are considered versatile building blocks in organic synthesis and can be prepared through various methods, including the intramolecular cyclization of phenylpropionic acid or the oxidation of indane. wikipedia.orgnih.gov The 1-indanone framework serves as a key intermediate in the synthesis of numerous pharmaceutical drugs. wikipedia.org

The second component is the benzoate group. Benzoates are esters derived from benzoic acid. ontosight.ai They are prevalent in both natural and synthetic chemistry. In this molecule, the hydroxyl group of the 4-hydroxy-1-indanone (B1297909) precursor is esterified with benzoic acid. This transformation of a phenol (B47542) to a benzoate ester is a common strategy in medicinal chemistry to modify a molecule's properties, such as its solubility or ability to cross biological membranes. Benzoate derivatives themselves are explored for a wide range of applications, from fragrances to pharmaceuticals and materials science. ontosight.airesearchgate.net

Significance of the 1-Oxo-2,3-dihydro-1H-indene Core in Chemical Biology

The 1-oxo-2,3-dihydro-1H-indene core, commonly known as the 1-indanone scaffold, is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This term describes molecular frameworks that are capable of binding to multiple biological targets, leading to a wide array of pharmacological activities. The versatility of the 1-indanone core has made it a focal point for the development of novel therapeutic agents. nih.govbeilstein-journals.org

Extensive research has demonstrated that derivatives of 1-indanone possess a broad spectrum of biological activities. beilstein-journals.orgdntb.gov.ua One of the most prominent examples is Donepezil, an acetylcholinesterase inhibitor built upon an indanone structure, which is approved for the treatment of Alzheimer's disease. nih.govresearchgate.net The structural rigidity and synthetic accessibility of the indanone core allow for systematic modifications to optimize its interaction with specific biological targets. rsc.org

Table 2: Investigated Biological Activities of the 1-Indanone Core

| Biological Activity | Description |

|---|---|

| Antialzheimer | Inhibition of enzymes like acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. nih.govbeilstein-journals.org |

| Anticancer | Cytotoxicity against various human cancer cell lines, often through mechanisms like tubulin polymerization inhibition. nih.gov |

| Antimicrobial | Activity against various bacteria and fungi. nih.govnih.gov |

| Antiviral | Inhibition of viral replication, including for viruses like Hepatitis C. nih.govnih.gov |

| Anti-inflammatory | Reduction of inflammation, with some derivatives showing stronger inhibition of paw edema than standard drugs like indomethacin. researchgate.net |

| Analgesic | Pain-relieving properties. beilstein-journals.org |

This table summarizes findings from multiple review articles on indanone derivatives.

Overview of Research Trajectories for Similar Chemical Architectures

Research into compounds with similar chemical architectures is diverse and aims to leverage the proven biological potential of the indanone and benzoate scaffolds. For the 1-indanone core, a primary research trajectory involves its use as a scaffold for creating new drugs targeting neurodegenerative diseases. nih.govresearchgate.net For example, scientists have synthesized 1-indanone derivatives that show potent inhibition of cholinesterases and amyloid-beta aggregation, both of which are key pathological features of Alzheimer's disease. beilstein-journals.org Another major area of investigation is in oncology, where synthetic modifications, such as the creation of 2-benzylidene-1-indanones, have yielded compounds with strong cytotoxic effects against human cancer cell lines. nih.gov

For benzoate derivatives, research often focuses on synthesizing and screening libraries of compounds for new biological functions. One patented line of research involves creating novel benzoate derivatives designed to have activity similar to nerve growth factor (NGF), with the goal of preventing and treating neurodegenerative diseases. google.com In the field of materials science, benzoate derivatives have been designed as supramolecular gelators, which can selectively congeal organic solvents and oils from water, suggesting potential applications in environmental remediation for oil spills. researchgate.net These varied research paths highlight the chemical versatility and broad utility of both the indanone and benzoate structures in scientific discovery.

Structure

3D Structure

Properties

IUPAC Name |

(1-oxo-2,3-dihydroinden-4-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-14-10-9-13-12(14)7-4-8-15(13)19-16(18)11-5-2-1-3-6-11/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMQQMAQHFBMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975139 | |

| Record name | 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59725-61-0 | |

| Record name | 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations of 1 Oxo 2,3 Dihydro 1h Inden 4 Yl Benzoate

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate (B1203000), DFT calculations are instrumental in optimizing the molecular geometry to its lowest energy state and in calculating various electronic properties. These calculations form the foundation for understanding the molecule's stability, reactivity, and spectroscopic characteristics. Studies on structurally similar compounds, such as chalcone derivatives of 2,3-dihydro-1H-inden-1-one, have demonstrated the utility of DFT in analyzing geometrical parameters, frontier molecular orbitals, and reactivity descriptors. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. researchgate.net For 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate, the HOMO is expected to be localized primarily on the electron-rich benzoate ring, while the LUMO is anticipated to be centered on the electron-withdrawing indanone moiety. This separation facilitates intramolecular charge transfer upon electronic excitation.

Table 1: Illustrative Frontier Molecular Orbital Parameters

This table presents typical energy values for related organic molecules to illustrate the data obtained from FMO analysis. Note: These values are not specific to 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate and are for illustrative purposes only.

| Parameter | Energy (eV) | Description |

| EHOMO | ~ -6.1 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.3 eV | ELUMO - EHOMO; indicates chemical stability and reactivity. researchgate.net |

Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MESP map provides a visual representation of the charge distribution on the molecule's surface. Color-coding is used to denote different potential regions:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms.

Blue: Indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

Green: Represents regions of neutral or zero potential.

For 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate, the MESP surface would likely show significant negative potential (red) around the carbonyl oxygen atoms of the indanone and benzoate groups, identifying them as primary sites for hydrogen bonding and electrophilic interactions. nih.govresearchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings.

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like chemical bonding in a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. juniperpublishers.com This method is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions.

Table 2: Illustrative NBO Donor-Acceptor Interactions

This table shows examples of the type of charge transfer interactions that would be quantified by NBO analysis. Note: The specific interactions and energies are hypothetical for 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (Oester) | π* (C=Oester) | High |

| LP (Oester) | π* (Aromatic Ring) | Moderate |

| π (C=Cring) | π* (C=Oindanone) | Moderate |

Molecular Dynamics (MD) Simulations and Conformational Landscape Exploration

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in response to its environment.

For 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate, MD simulations would be valuable for exploring its conformational landscape. The primary degree of freedom in this relatively rigid structure is the rotation around the C-O bond of the ester linkage. MD simulations can identify the most stable conformers (rotamers), calculate the energy barriers between them, and determine their relative populations at a given temperature. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. pensoft.net

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate, binds to a macromolecular target, typically a protein. eurekalert.org This method is fundamental in drug discovery and involves predicting the preferred orientation, conformation, and binding affinity of the ligand within the active site of the receptor. pensoft.netresearchgate.net

A typical docking study involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the protein target and the ligand.

Docking Simulation: Using a scoring algorithm to place the ligand in various orientations within the receptor's binding site and calculating the binding affinity for each pose.

Analysis: Analyzing the best-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

To perform a docking study on 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate, a specific protein target would first need to be identified based on its potential biological activity. The results would provide a binding score (an estimate of binding affinity) and a detailed view of the interactions governing the binding process.

Table 3: Example of a Hypothetical Molecular Docking Result

This table illustrates the kind of information generated from a molecular docking study. Note: The target protein and results are purely hypothetical.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Example Kinase | -8.5 | ASP 145 | Hydrogen Bond with Carbonyl O |

| LEU 83 | Hydrophobic Interaction | ||

| PHE 81 | π-π Stacking with Benzoate Ring |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are highly effective at predicting various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.netdergipark.org.tr

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The calculated IR spectrum, showing characteristic peaks for functional groups like the C=O stretch of the ketone and ester, can be compared with experimental data to confirm the structure. dergipark.org.tr

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. Comparing these theoretical shifts with experimental values is a standard method for structural elucidation. dergipark.org.tr

UV-Vis Spectroscopy: TD-DFT is used to calculate the electronic transitions of a molecule. This allows for the prediction of the UV-Vis absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations (e.g., n→π* or π→π* transitions). researchgate.net

The strong correlation between calculated and experimental spectroscopic data provides a high degree of confidence in the proposed molecular structure and its computed electronic properties.

Global and Local Reactivity Descriptors

A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the computational analysis of global and local reactivity descriptors for the compound 1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate. While general information regarding the physical and chemical properties of this molecule is available, dedicated theoretical investigations into its reactivity using quantum chemical methods like Density Functional Theory (DFT) appear to be unpublished.

Typically, such computational studies would involve the calculation of various descriptors to predict the molecule's reactivity and the specific sites at which it might undergo electrophilic or nucleophilic attack. These investigations provide valuable insights into the chemical behavior of a compound.

Global Reactivity Descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). They provide a general overview of the molecule's stability and reactivity. Key global descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is less reactive.

Global Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors , such as Fukui functions, pinpoint specific atomic sites within the molecule that are most susceptible to attack. These are crucial for understanding reaction mechanisms and selectivity.

Although research articles exist that detail these theoretical calculations for other organic molecules, including various indanone and benzoate derivatives, the specific data for 1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate is not present in the available literature. Therefore, data tables and detailed research findings for this specific compound's reactivity descriptors cannot be provided at this time.

Advanced Applications and Future Research Directions

Role in Drug Discovery and Development as a Lead Scaffold

The indanone nucleus is a well-established "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets with high affinity. nih.govnih.gov This characteristic makes it an excellent starting point, or "lead scaffold," for designing new therapeutic agents. Medicinal chemists utilize such scaffolds to generate libraries of compounds for screening against different receptors and enzymes. nih.gov

Indanone derivatives have demonstrated a wide spectrum of pharmacological activities. researchgate.net The most notable example is Donepezil, an indanone-based acetylcholinesterase (AChE) inhibitor approved for treating Alzheimer's disease. nih.govresearchgate.netnih.gov This success has spurred extensive research into the neuroprotective potential of other indanone compounds, particularly their ability to modulate monoamine oxidases (MAO-A and MAO-B), which are also implicated in neurodegenerative diseases. nih.gov

Beyond neuroprotection, the indanone framework is integral to compounds with potential anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties. nih.govnih.govnih.gov For instance, certain derivatives have shown cytotoxicity against various tumor cell lines, including those resistant to existing drugs, making them promising leads for further optimization in oncology. guidechem.com The diverse biological activities associated with the indanone core underscore the potential of 1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate (B1203000) as a scaffold for developing novel therapeutics.

Table 1: Pharmacological Activities of Indanone Derivatives

| Therapeutic Area | Target/Activity | Example Compound Class | Reference |

|---|---|---|---|

| Neurodegenerative Diseases | Acetylcholinesterase (AChE) Inhibition | Donepezil Analogues | nih.govresearchgate.net |

| Monoamine Oxidase (MAO) Inhibition | Substituted Indanones | nih.gov | |

| Oncology | Cytotoxicity against Tumor Cells | Indanocine Analogues | guidechem.com |

| Antineoplastic Agents | General Indanone Derivatives | nih.gov | |

| Infectious Diseases | Antiviral, Antibacterial, Antimalarial | Various 1-Indanones | nih.govnih.gov |

| Inflammation & Pain | Anti-inflammatory, Analgesic | General Indanone Derivatives | nih.govnih.gov |

Biophysical Probe Development Based on Indanone Cores

Biophysical probes are essential tools for studying biological systems. They are molecules designed to interact with specific targets, like proteins or enzymes, allowing researchers to investigate their function and behavior. The indanone scaffold is a promising platform for developing such probes. Indanones can act as small molecule chemical probes due to their strong affinity for various enzymes, particularly those involved in neurological disorders. nih.gov

The development of radiolabeled derivatives is a key strategy in creating molecular probes for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov By incorporating a positron-emitting isotope into a molecule with high target specificity, researchers can visualize and quantify the expression of targets like excitatory amino acid transporter 2 (EAAT2) in the brain. nih.govresearchgate.net Given the established biological targets of the indanone core, derivatives like 1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate could be modified to create novel radiolabeled probes for imaging neuroreceptors or enzymes, aiding in the diagnosis and understanding of disease.

Furthermore, the inherent photophysical properties of some indanone derivatives, which can exhibit fluorescence, make them suitable for development into fluorescent probes. scispace.com These probes can be used in various bio-imaging applications to monitor cellular processes in real-time.

Potential in Materials Science, including Optoelectronic Applications

The applications of the indanone scaffold extend beyond medicine into the realm of materials science. researchgate.net Indanone-containing compounds are recognized as important synthetic targets for creating functional materials. researchgate.net They are used as intermediates in the synthesis of dyes, pigments, and compounds for photochromism and organic luminescence. guidechem.comnih.gov

Derivatives of the closely related indane-1,3-dione structure are particularly noted for their use in organic electronics, photopolymerization, and non-linear optical (NLO) applications. mdpi.com The electron-accepting nature of the indanone core, when combined with electron-donating groups, can create "push-pull" systems with interesting optical properties. mdpi.com This makes them candidates for use in:

Organic Light-Emitting Diodes (OLEDs) : Certain arylated spirotruxenes synthesized from 1-indanone (B140024) building blocks exhibit strong quantum yields and function as blue-green light-emitting materials. scispace.com

Non-linear Optics (NLO) : Organic materials with high NLO responses are crucial for optoelectronic technologies. Studies have shown that 1-indanone compounds can possess significant first-order nonlinearity, making them effective elements for designing optical devices. nih.govresearchgate.net

Dyes and Fluorophores : The indanone core is a component of various dyes and fluorescent molecules, highlighting its versatility in creating materials with specific photophysical properties. scispace.com

The conjugated system inherent in 1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate suggests its potential for exploration in these optoelectronic applications.

Table 2: Applications of Indanone Scaffolds in Materials Science

| Application Area | Function / Property | Example Structure Type | Reference |

|---|---|---|---|

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Spirotruxenes from 1-indanone | scispace.com |

| Non-linear Optical (NLO) Materials | Substituted 1-indanones | nih.gov | |

| Imaging & Sensing | Dyes and Pigments | General Indanone Derivatives | nih.gov |

| Fluorophores | Indanone-based functional materials | scispace.com | |

| Polymers | High-Tg Polymers | Poly(indenone) | acs.org |

Challenges and Opportunities in 1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate Research

While the indanone scaffold holds immense promise, significant challenges remain in the research and development of specific derivatives like 1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate. A primary challenge is the need for more efficient and environmentally benign synthesis methods. Traditional syntheses often rely on strong acids and harsh conditions, which can cause environmental pollution and lack stability. guidechem.com

Opportunities for overcoming these challenges lie in the development of novel catalytic systems. Transition-metal catalysis, including palladium and rhodium-based catalysts, has shown great promise for constructing the indanone core under milder conditions. researchgate.netorganic-chemistry.org These modern synthetic strategies offer practical and adaptable approaches to producing a wide variety of indanone derivatives. researchgate.net

Another challenge is elucidating the precise structure-activity relationships (SAR) for different biological targets and material properties. For 1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate, extensive research would be needed to understand how the benzoate group at the 4-position influences its binding affinity, selectivity, and photophysical properties compared to other substituted indanones. This presents an opportunity for detailed computational modeling and high-throughput screening to accelerate the discovery of potent and selective compounds for specific applications.

Emerging Trends in Indanone Chemistry

The field of indanone chemistry is continually evolving, with several emerging trends pointing toward future advancements. A major focus is on the development of asymmetric synthesis to produce enantiomerically pure indanone derivatives. organic-chemistry.org Chiral 3-aryl-1-indanones, for example, are valuable intermediates for medicinally important molecules, and rhodium-catalyzed asymmetric reactions have been developed to access them with high enantioselectivity. organic-chemistry.org

Transition-metal-catalyzed annulation strategies are another key trend, allowing for the construction of complex fused- and spirocyclic frameworks from 1-indanone precursors. scispace.comresearchgate.net These reactions create novel molecular architectures with unique three-dimensional shapes, which can lead to new biological activities or material properties. scispace.com

Furthermore, there is growing interest in using indanones in multicomponent reactions and photocatalytic cyclizations. scispace.comresearchgate.net These methods are highly atom-economical and can generate significant molecular complexity in a single step under mild conditions. Such innovative synthetic approaches are crucial for efficiently exploring the vast chemical space around the indanone scaffold, paving the way for the discovery of new functionalities for compounds like 1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate.

Q & A

Q. What are the standard synthetic routes for 1-oxo-2,3-dihydro-1H-inden-4-yl benzoate, and how are they optimized?

The synthesis of indanone-derived esters like 1-oxo-2,3-dihydro-1H-inden-4-yl benzoate typically involves Friedel-Crafts acylation or esterification of substituted indanones. For example, analogous compounds (e.g., 3-oxo-2,3-dihydro-1H-inden-4-yl acetate) are synthesized via acetylation of indanone precursors using acetic anhydride or acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) . Optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.

- Catalyst stoichiometry : Excess Lewis acid (1.2–1.5 equivalents) ensures complete activation of the carbonyl group.

Q. How is 1-oxo-2,3-dihydro-1H-inden-4-yl benzoate characterized structurally?

Structural characterization involves:

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles, confirming planarity of the indanone core (r.m.s. deviation <0.05 Å) .

- ¹H/¹³C NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.1 ppm), while the ester carbonyl resonates at δ ~168–170 ppm .

- FT-IR : Strong absorbance at ~1720 cm⁻¹ (C=O stretch) and 1270 cm⁻¹ (C-O ester) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for indanone derivatives?

Discrepancies in crystallographic parameters (e.g., hydrogen bonding motifs or torsion angles) may arise due to polymorphism or solvatomorphism . To address this:

- Variable-temperature XRD : Assess thermal stability of crystal forms.

- Computational modeling (DFT) : Compare experimental and calculated bond lengths/angles to identify outliers .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π-π stacking) .

Example : In 3-oxo-2,3-dihydro-1H-inden-4-yl acetate, C–H⋯O hydrogen bonds form a C(6) chain along [010], validated via graph-set analysis .

Q. What methodologies are used to analyze non-classical hydrogen bonding in the crystal lattice?

Non-classical interactions (e.g., C–H⋯O) are analyzed using:

- X-ray crystallography : Identify contact distances (e.g., 2.5–3.2 Å for C–H⋯O) and angles (>120°).

- Electron density maps (AIM theory) : Confirm bond critical points between donor and acceptor atoms .

- Thermogravimetric analysis (TGA) : Correlate thermal stability with hydrogen bond strength.

Q. How can reaction yields be optimized for large-scale synthesis?

Critical factors include:

- Catalyst recycling : Immobilized Lewis acids (e.g., Fe³⁺-modified zeolites) reduce waste .

- Flow chemistry : Continuous reactors improve heat/mass transfer, enhancing reproducibility .

- Byproduct suppression : Additives (e.g., molecular sieves) sequester water in esterification reactions .

Q. What are the applications of 1-oxo-2,3-dihydro-1H-inden-4-yl benzoate in advanced organic synthesis?

This compound serves as:

- Fluorescent dye precursor : Indanone derivatives exhibit tunable emission properties via substituent modification .

- Pharmaceutical intermediate : Bioactivity studies (e.g., antimicrobial assays) require purity >98% (HPLC) and cytotoxicity controls (e.g., MTT assays) .

Q. How to design experiments for evaluating bioactivity while minimizing artifacts?

- Positive/negative controls : Include reference compounds (e.g., ampicillin for antimicrobial tests).

- Dose-response curves : Test concentrations from 1 μM to 100 μM to establish IC₅₀ values.

- Metabolic stability assays : Use liver microsomes to assess compound degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.